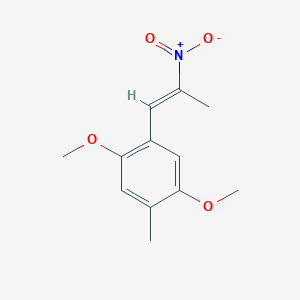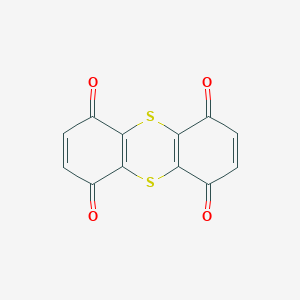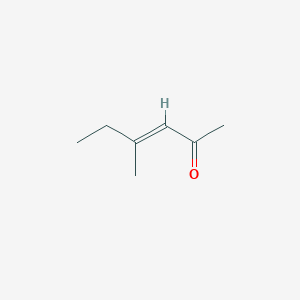
4-Methyl-3-hexen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-hexen-2-one, also known as Methyl jasmonate, is a natural organic compound that is commonly found in several plants. It is known for its unique fragrance, which is often described as green, fruity, and slightly floral. The compound has been the subject of numerous scientific studies, primarily due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mechanism Of Action
The mechanism of action of 4-Methyl-3-hexen-2-one jasmonate is complex and involves multiple pathways. It is known to interact with various receptors in plants and animals, leading to the activation of several signaling cascades. In plants, the compound is thought to induce the expression of genes involved in stress responses, leading to the synthesis of secondary metabolites such as phytoalexins and terpenoids. In animals, 4-Methyl-3-hexen-2-one jasmonate has been found to activate several pathways involved in inflammation and apoptosis.
Biochemical And Physiological Effects
4-Methyl-3-hexen-2-one jasmonate has been shown to have several biochemical and physiological effects in plants and animals. In plants, the compound has been found to induce the synthesis of secondary metabolites, leading to increased resistance against pests and diseases. In animals, 4-Methyl-3-hexen-2-one jasmonate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to induce apoptosis in cancer cells and to modulate the immune response.
Advantages And Limitations For Lab Experiments
4-Methyl-3-hexen-2-one jasmonate has several advantages for lab experiments, primarily due to its unique properties. It is a natural compound that is readily available and easy to synthesize. It is also relatively stable and can be stored for extended periods. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment for its extraction and purification.
Future Directions
There are several potential future directions for the study of 4-Methyl-3-hexen-2-one jasmonate. In agriculture, the compound could be used to enhance the production of secondary metabolites in crops, leading to increased resistance against pests and diseases. In medicine, 4-Methyl-3-hexen-2-one jasmonate could be further studied for its potential anti-cancer and anti-inflammatory properties. In biotechnology, the compound could be used to induce gene expression in plants and to study the molecular mechanisms of stress responses. Overall, the study of 4-Methyl-3-hexen-2-one jasmonate has the potential to lead to significant advancements in various fields of science.
Synthesis Methods
4-Methyl-3-hexen-2-one jasmonate can be synthesized in the laboratory through various methods, including the oxidation of cis-3-hexen-1-ol or the condensation of methyl vinyl ketone with acetaldehyde. However, the most common method involves the extraction of the compound from Jasminum grandiflorum, a plant species that is native to India and Egypt.
Scientific Research Applications
4-Methyl-3-hexen-2-one jasmonate has been extensively studied for its potential applications in various fields of science. In agriculture, it has been shown to enhance the production of secondary metabolites in plants, leading to increased resistance against pests and diseases. In medicine, the compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. In biotechnology, 4-Methyl-3-hexen-2-one jasmonate has been used as a tool to induce gene expression in plants and to study the molecular mechanisms of stress responses.
properties
CAS RN |
146071-95-6 |
|---|---|
Product Name |
4-Methyl-3-hexen-2-one |
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-4-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h5H,4H2,1-3H3/b6-5+ |
InChI Key |
BGTFWRDJZNCBCV-AATRIKPKSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)C)/C |
SMILES |
CCC(=CC(=O)C)C |
Canonical SMILES |
CCC(=CC(=O)C)C |
synonyms |
3-Hexen-2-one, 4-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



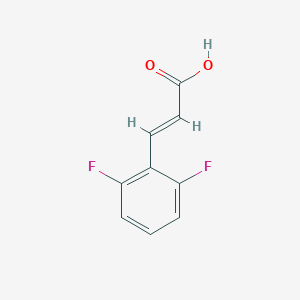
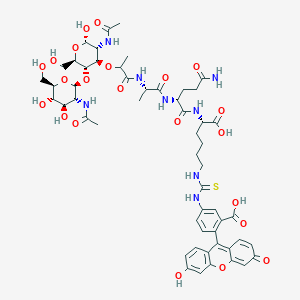
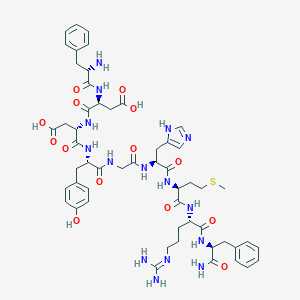
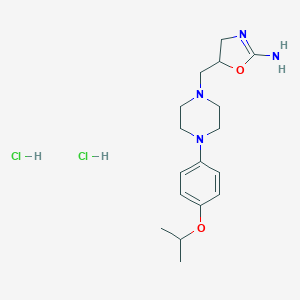
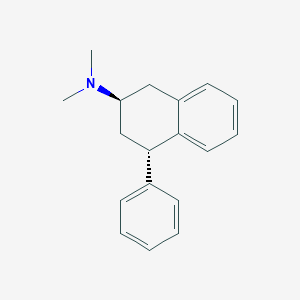
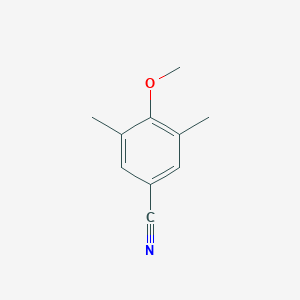
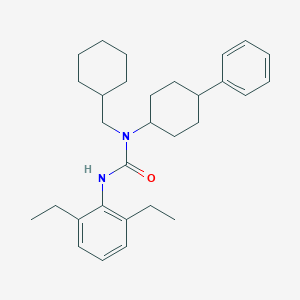
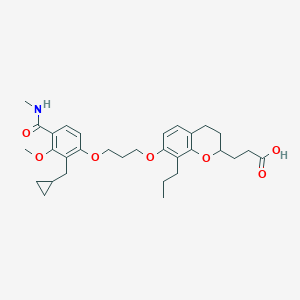
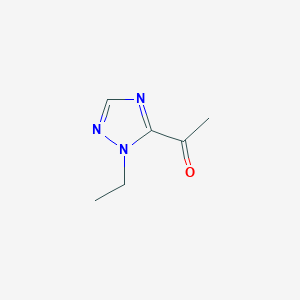
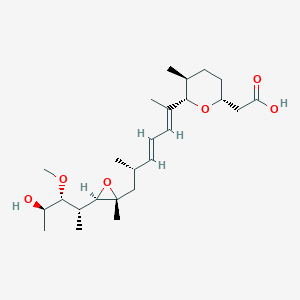
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
